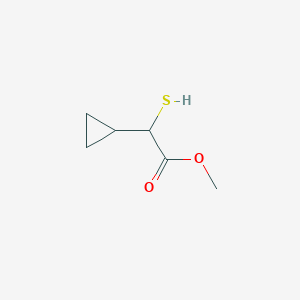

Methyl 2-cyclopropyl-2-sulfanylacetate

CAS No.: 1467497-88-6

Cat. No.: VC3406946

Molecular Formula: C6H10O2S

Molecular Weight: 146.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1467497-88-6 |

|---|---|

| Molecular Formula | C6H10O2S |

| Molecular Weight | 146.21 g/mol |

| IUPAC Name | methyl 2-cyclopropyl-2-sulfanylacetate |

| Standard InChI | InChI=1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 |

| Standard InChI Key | QPWGAEVTRLWIHI-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1CC1)S |

| Canonical SMILES | COC(=O)C(C1CC1)S |

Introduction

Chemical Identity and Properties

Methyl 2-cyclopropyl-2-sulfanylacetate (CAS No. 1467497-88-6) belongs to the class of organosulfur compounds, which are characterized by carbon-sulfur bonds and are known for their diverse chemical properties and biological activities. The compound features a cyclopropyl group attached to a carbon that also bears a sulfanyl (thiol) group, with a methyl ester functionality completing the structure.

The key chemical identifiers and physical properties of this compound are summarized in Table 1.

Table 1. Chemical Identity and Physical Properties of Methyl 2-Cyclopropyl-2-Sulfanylacetate

| Parameter | Value |

|---|---|

| CAS Number | 1467497-88-6 |

| Molecular Formula | C₆H₁₀O₂S |

| Molecular Weight | 146.21 g/mol |

| IUPAC Name | methyl 2-cyclopropyl-2-sulfanylacetate |

| Standard InChI | InChI=1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 |

| Standard InChIKey | QPWGAEVTRLWIHI-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1CC1)S |

| PubChem Compound ID | 65698853 |

The structural features of methyl 2-cyclopropyl-2-sulfanylacetate contribute significantly to its chemical behavior. The cyclopropyl group, with its characteristic strained three-membered ring, introduces unique reactivity patterns that can be exploited in various chemical transformations. Meanwhile, the sulfanyl (thiol) group provides opportunities for diverse sulfur chemistry, including oxidation reactions, nucleophilic substitutions, and metal coordination .

Structural Characteristics

The molecular structure of methyl 2-cyclopropyl-2-sulfanylacetate incorporates several key functional groups that define its chemical properties:

Cyclopropyl Moiety

The cyclopropyl group represents one of the most distinctive features of this compound. This three-membered ring system is characterized by significant ring strain due to the forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5°. This strain energy contributes to the enhanced reactivity of cyclopropyl-containing compounds, making them valuable intermediates in organic synthesis .

Sulfanyl (Thiol) Group

The sulfanyl (thiol, -SH) group attached to the alpha carbon provides a reactive site for numerous transformations. Thiols are known for their nucleophilicity and can participate in addition reactions, substitutions, and oxidative processes. They can also serve as ligands for transition metals, opening possibilities for applications in coordination chemistry and catalysis.

Methyl Ester Functionality

The methyl ester component (-COOCH₃) offers opportunities for further transformations, including hydrolysis, transesterification, and reduction reactions. This functional group makes the compound amenable to various synthetic modifications, enhancing its utility as a building block in organic synthesis .

Applications in Chemical Research

Methyl 2-cyclopropyl-2-sulfanylacetate has potential applications across several domains of chemical research:

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its utility stems from the combination of reactive functional groups that can be selectively manipulated:

-

The cyclopropyl ring can undergo ring-opening reactions under various conditions

-

The sulfanyl group provides a handle for further functionalization through oxidation, alkylation, or metal coordination

-

The ester functionality can be transformed into other carboxylic acid derivatives

These characteristics make it particularly useful in divergent synthesis strategies, where a single intermediate can be elaborated into diverse structural scaffolds.

Fragment-Based Drug Discovery

The relatively small size and distinctive structural features of methyl 2-cyclopropyl-2-sulfanylacetate make it a potential candidate for fragment-based drug discovery approaches. Its molecular weight of 146.21 g/mol places it within the typical range for molecular fragments used in this methodology .

Related Compound Classes and Comparisons

Understanding methyl 2-cyclopropyl-2-sulfanylacetate in the context of related compounds provides insights into its potential chemical behavior and applications.

Comparison with Other Organosulfur Compounds

Table 2 presents a comparison between methyl 2-cyclopropyl-2-sulfanylacetate and several structurally related organosulfur compounds.

Table 2. Comparison of Methyl 2-Cyclopropyl-2-Sulfanylacetate with Related Compounds

| Compound | Key Structural Features | Distinctive Properties |

|---|---|---|

| Methyl 2-cyclopropyl-2-sulfanylacetate | Cyclopropyl + α-thioester | Combined reactivity of strained ring and thiol |

| Methyl thioglycolate | Simple α-thioester | Higher thiol reactivity without ring strain influence |

| 2-Mercapto-1-(pyrrolidin-1-yl)ethan-1-one | Thioamide structure | Different electronic properties due to nitrogen atom |

| Methyl 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)disulfanyl)acetate | Disulfide bridge | Redox-sensitive linkage with different reactivity |

The presence of the cyclopropyl group in methyl 2-cyclopropyl-2-sulfanylacetate distinguishes it from simpler thioesters such as methyl thioglycolate, potentially conferring unique reactivity patterns and applications .

Relevance to Biologically Active Compounds

Several therapeutically relevant compounds incorporate structural elements similar to those found in methyl 2-cyclopropyl-2-sulfanylacetate:

-

The cyclopropyl moiety appears in numerous pharmaceuticals, including antibiotics like ciprofloxacin and antiviral agents like efavirenz

-

Alpha-substituted carboxylic acid derivatives serve as key structural components in various drug classes

-

Thiol-containing compounds play important roles in redox biology and enzyme inhibition

This structural relationship suggests potential avenues for exploring the biological activities of methyl 2-cyclopropyl-2-sulfanylacetate and its derivatives .

Analytical Considerations

The characterization and analysis of methyl 2-cyclopropyl-2-sulfanylacetate typically involve several complementary techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:

-

¹H NMR would show characteristic signals for:

-

Methyl ester protons (singlet, approximately δ 3.7-3.8 ppm)

-

Cyclopropyl protons (complex multiplet pattern, typically δ 0.2-1.2 ppm)

-

Alpha-proton adjacent to both sulfanyl and ester groups

-

Thiol proton (typically a singlet, highly variable chemical shift)

-

-

¹³C NMR would reveal:

-

Carbonyl carbon (approximately δ 170-175 ppm)

-

Carbon bearing both the sulfanyl group and cyclopropyl moiety

-

Methyl ester carbon

-

Cyclopropyl carbons (typically upfield, δ 0-10 ppm)

-

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of 146.21 g/mol, along with characteristic fragmentation patterns that might include:

-

Loss of the methoxy group (M-31)

-

Cleavage of the cyclopropyl ring

-

Fragmentations related to the thioester functionality

Future Research Directions

Research involving methyl 2-cyclopropyl-2-sulfanylacetate and related compounds continues to evolve, with several promising directions:

Synthetic Methodology Development

The unique combination of functional groups in methyl 2-cyclopropyl-2-sulfanylacetate presents opportunities for developing novel synthetic transformations, particularly:

-

Stereoselective modifications of the alpha-carbon

-

Ring-opening reactions of the cyclopropyl group with retention of the sulfanyl functionality

-

Metal-catalyzed transformations exploiting the coordination properties of the thiol group

Medicinal Chemistry Applications

Further investigation into the biological activities of this compound and its derivatives could reveal important applications in drug discovery:

-

As building blocks for the synthesis of more complex bioactive molecules

-

As fragments in structure-based drug design approaches

-

In the development of covalent inhibitors that exploit the reactivity of the thiol group

Materials Science

The unique structural and electronic properties of organosulfur compounds also suggest potential applications in materials science:

-

As components in coordination polymers and metal-organic frameworks

-

In the development of sulfur-based functional materials

-

As precursors for sulfur-doped carbon materials with catalytic or electronic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume